1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine
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Overview
Description
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with nitro, phenyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.
Piperazine ring formation: The piperazine ring can be synthesized through the reaction of appropriate diamines with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Substituted phenyl derivatives: Electrophilic substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The oxadiazole ring and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylpiperazine
- 1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-ethylpiperazine
Uniqueness
1-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenylpiperazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the nitro group and the oxadiazole ring in the same molecule is relatively rare and contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-29(31)22-17-19(24-25-23(26-32-24)18-7-3-1-4-8-18)11-12-21(22)28-15-13-27(14-16-28)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSANWAKFODAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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